BDC2.5 mimotope 1040-31 acetate is a synthetic peptide that serves as a strongly agonistic mimotope for the diabetogenic T cell clone BDC2.5. This compound is particularly significant in immunological research, especially concerning type 1 diabetes, where it plays a role in stimulating T cell responses. The peptide is recognized for its specificity towards T cell receptor transgenic BDC2.5 cells, facilitating studies related to autoimmune responses and antigen presentation.
BDC2.5 mimotope 1040-31 acetate is commercially available from various suppliers, including Eurogentec, Anaspec, and TargetMol. These suppliers provide detailed specifications regarding the peptide's molecular structure and biological activity, indicating its utility in research settings focused on immunology and diabetes .
The synthesis of BDC2.5 mimotope 1040-31 acetate typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
BDC2.5 mimotope 1040-31 acetate has a complex molecular structure characterized by a specific sequence of amino acids designed to mimic natural antigens recognized by T cells. The IUPAC name reflects its multi-residue composition.
The primary reaction involving BDC2.5 mimotope 1040-31 acetate occurs when it interacts with T cells expressing the BDC2.5 T cell receptor. This interaction stimulates T cell activation and proliferation.
BDC2.5 mimotope 1040-31 acetate operates primarily through its interaction with specific T cell receptors on BDC2.5 transgenic T cells.
BDC2.5 mimotope 1040-31 acetate has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3